molecular formula C26H20N4O5 B11559413 4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate (non-preferred name)

4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate (non-preferred name)

Cat. No.: B11559413
M. Wt: 468.5 g/mol
InChI Key: FILSAUCFRDMSFQ-LQKURTRISA-N
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Description

4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety, an acetylhydrazine linkage, and a nitrobenzoate ester

Preparation Methods

The synthesis of 4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Naphthalen-2-ylamino Acetylhydrazine: This involves the reaction of naphthalen-2-ylamine with acetyl chloride to form naphthalen-2-ylamino acetylhydrazine.

    Condensation Reaction: The naphthalen-2-ylamino acetylhydrazine is then reacted with 4-formylphenyl 4-nitrobenzoate under acidic conditions to form the desired product through a condensation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves its interaction with molecular targets through various pathways. The naphthalene moiety can intercalate with DNA, while the nitrobenzoate ester can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, making the compound useful in biological studies.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate include:

    4-[(E)-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate: This compound has a similar structure but with a chlorobenzoate ester instead of a nitrobenzoate ester.

    4-[(E)-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate: This compound features a bromobenzoate ester, offering different reactivity and applications.

The uniqueness of 4-[(E)-{2-[(naphthalen-2-ylamino)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H20N4O5/c31-25(17-27-22-10-7-19-3-1-2-4-21(19)15-22)29-28-16-18-5-13-24(14-6-18)35-26(32)20-8-11-23(12-9-20)30(33)34/h1-16,27H,17H2,(H,29,31)/b28-16+

InChI Key

FILSAUCFRDMSFQ-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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